2,3,4,5-Tetrahydro-1-benzothiepin-5-ol 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol
Brand Name: Vulcanchem
CAS No.: 20500-27-0
VCID: VC21332014
InChI: InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
SMILES: C1CC(C2=CC=CC=C2SC1)O
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

CAS No.: 20500-27-0

Cat. No.: VC21332014

Molecular Formula: C10H12OS

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol - 20500-27-0

Specification

CAS No. 20500-27-0
Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
IUPAC Name 2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Standard InChI InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Standard InChI Key KAFZCUFUJCWFTO-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2SC1)O
Canonical SMILES C1CC(C2=CC=CC=C2SC1)O

Introduction

Chemical Structure and Properties

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol features a molecular formula of C10H12OS and a molecular weight of 180.27 g/mol . The compound's structure consists of a benzene ring fused with a seven-membered heterocyclic ring containing a sulfur atom, with a hydroxyl group at position 5. This unique structural arrangement contributes to its diverse chemical properties and biological activities.

Physical and Chemical Characteristics

The physical appearance of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol is typically described as a powder . For optimal stability and preservation, it is recommended to store this compound at 4°C . The presence of the hydroxyl group at the 5-position creates a stereogenic center, resulting in distinct stereoisomers with potentially different biological activities.

Stereochemistry and Isomers

Two significant stereoisomers of the compound have been identified and studied: (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol and (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. These isomers differ in the spatial orientation of the hydroxyl group at position 5, which can significantly influence their reactivity and biological activities .

Table 1: Key Chemical Properties of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

PropertyValueReference
CAS No. (non-specific)20500-27-0
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
AppearancePowder
Storage Temperature4°C
CAS No. ((5R) isomer)1421607-33-1
CAS No. ((5S) isomer)1394680-91-1

Structural Identification Parameters

The stereoisomers of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol can be distinguished using various structural identification parameters. The (5R) and (5S) isomers possess distinct Standard InChI representations and InChI Keys, serving as unique identifiers for these compounds in chemical databases and research literature.

Table 2: Stereoisomer Identification Parameters

Parameter(5R)-isomer(5S)-isomerReference
Standard InChIInChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
InChI KeyKAFZCUFUJCWFTO-SECBINFHSA-NKAFZCUFUJCWFTO-VIFPVBQESA-N
SMILES NotationC1CC(C2=CC=CC=C2SC1)OC1CC(C2=CC=CC=C2SC1)O

Synthesis Methods

The synthesis of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol has been explored through various methodologies, with particular emphasis on achieving stereoselectivity in the final product. Understanding these synthetic routes is crucial for researchers working with this compound and its derivatives.

Conventional Synthesis

Traditional synthesis of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common approach includes the reaction of a thiol with a benzyl halide, followed by cyclization using a base. These reactions often require precise temperature control and the presence of specific catalysts to ensure the desired stereochemistry in the final product.

Enantioselective Synthesis

A significant advancement in the synthesis of this compound has been the development of highly enantioselective methods. Research has demonstrated the successful synthesis of benzothiepine via an enantioenriched sulfoxide intermediate, achieved through asymmetric oxidation with a chiral oxaziridine, resulting in an enantiomeric ratio of 89:11 . The key step in this methodology involves a thermodynamically controlled asymmetric cyclization reaction that produces two new stereogenic centers, yielding the (4R,5R) isomer with a remarkable enantiomeric ratio of 98:2 .

Biological and Pharmaceutical Applications

The unique structural features of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol contribute to its diverse biological activities and potential therapeutic applications. Research into these applications continues to expand our understanding of this compound's importance in pharmaceutical development.

Antimicrobial and Anticancer Properties

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol has been studied for its potential antimicrobial and anticancer activities. The compound's ability to interact with specific cellular targets suggests it may interfere with critical biological processes in pathogenic microorganisms and cancer cells, making it a subject of interest in drug discovery efforts targeting these conditions.

Neurological Applications

Another promising area of research involves the potential therapeutic effects of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol in the treatment of neurological disorders. Similar compounds in the benzothiepin series, such as 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, have demonstrated activity on the central nervous system in mice, suggesting potential applications in addressing various neurological conditions.

Mechanism of Action

The biological activities of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol are believed to result from its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The specific stereochemistry of the compound, such as the (5S) or (5R) configuration, can significantly influence its biological activity compared to non-stereospecific forms.

Research Developments and Applications

Current research on 2,3,4,5-tetrahydro-1-benzothiepin-5-ol and related benzothiepine compounds has revealed promising applications in various areas of medicinal chemistry and pharmaceutical development.

Apical Sodium-dependent Bile acid Transporter Inhibition

Benzothiepines have shown significant potential in medicinal chemistry, particularly in the development of Apical Sodium-dependent Bile acid Transporter inhibitors. These inhibitors can reduce serum cholesterol levels by preventing bile acid reabsorption without causing systemic side effects. This mechanism makes benzothiepine derivatives valuable candidates for the treatment of hypercholesterolemia and related cardiovascular conditions.

Structure-Activity Relationships

Research has demonstrated that structural modifications of benzothiepines, such as the addition of electron-donating groups, can significantly enhance their biological activity. These structure-activity relationships provide valuable insights for the rational design of more potent and selective benzothiepin derivatives for specific therapeutic applications.

Applications in Pharmaceutical Research

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol serves as an important building block in pharmaceutical research, contributing to the synthesis of more complex molecules with enhanced biological activities. The compound is included in comprehensive catalogs of life science products offered by chemical suppliers, highlighting its importance in research and development .

Hazard TypeClassificationReference
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory System

Use Restrictions

It is important to note that 2,3,4,5-tetrahydro-1-benzothiepin-5-ol is designated for research and development use only . The compound should be handled only by, or under the direct supervision of, technically qualified individuals familiar with the potential hazards associated with chemical research materials .

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